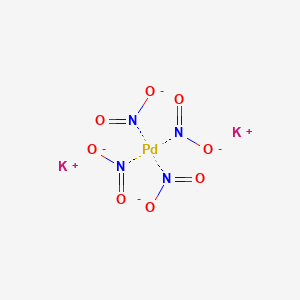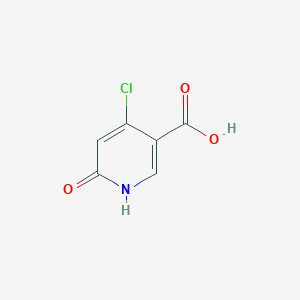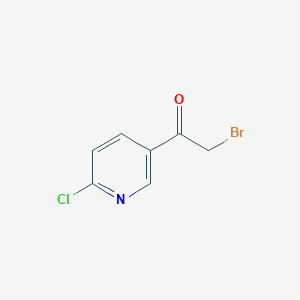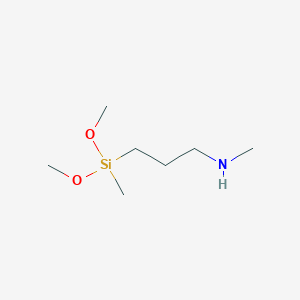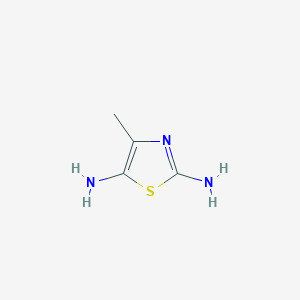
2-Formylnicotinonitrile
Overview
Description
2-Formylnicotinonitrile is a chemical compound with the linear formula C7H4N2O . It has a molecular weight of 132.12 .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, which could include 2-Formylnicotinonitrile, has been described in the literature . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Physical And Chemical Properties Analysis
2-Formylnicotinonitrile has a molecular weight of 132.12 and is stored at refrigerated temperatures . Further analysis would be needed to determine other physical and chemical properties.Scientific Research Applications
Synthesis of Anticancer Derivatives
2-Formylnicotinonitrile serves as a precursor in the synthesis of various anticancer compounds. For instance, its derivatives have been synthesized for anticancer assessment, demonstrating its potential in drug discovery and development (Mansour, Sayed, Marzouk, & Shaban, 2021).
Mechanistic Insights in Organic Synthesis
Research has also focused on understanding the mechanisms involved in reactions with 2-Formylnicotinonitrile. Studies addressing mechanistic issues in the coupling of isonitriles and carboxylic acids have provided potential routes to peptidic constructs, highlighting the chemical's role in elucidating reaction pathways (Li, Yuan, Kan, & Danishefsky, 2008).
Precursors to Glycosyl Nitrile Oxides and Nitrones
The compound has been utilized in the preparation of formyl C-glycosides, acting as precursors to glycosyl nitrile oxides and nitrones. This application is crucial in the synthesis of glycoconjugates, which are important in biological chemistry (Dondoni & Giovannini, 2002).
Development of Amide Types via Isonitrile Reactions
2-Formylnicotinonitrile has facilitated the development of new amide types through the reaction of isonitriles with carboxylic acids. This chemistry has opened new routes for synthesizing beta-N-linked glycosyl amino acids, demonstrating its applicability in peptide and glycopeptide synthesis (Li & Danishefsky, 2008).
properties
IUPAC Name |
2-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-6-2-1-3-9-7(6)5-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGFDRXMXUROBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597545 | |
| Record name | 2-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylnicotinonitrile | |
CAS RN |
405174-98-3 | |
| Record name | 2-Formyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405174-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




